FGFR Isoform Selectivity Profile: Rogaratinib vs. Approved Pan-FGFR Inhibitors
In head-to-head biochemical kinase assays, rogaratinib exhibits a distinct FGFR isoform selectivity profile compared to other pan-FGFR inhibitors. Rogaratinib demonstrates sub-nanomolar potency against FGFR2 (IC50 <1 nM) and nanomolar potency against FGFR1, FGFR3, and FGFR4 (11.2 nM, 18.5 nM, and 201 nM, respectively) [1]. In contrast, erdafitinib shows a more balanced profile (FGFR1 1.2 nM, FGFR2 2.5 nM, FGFR3 3.0 nM, FGFR4 5.7 nM) [1], while pemigatinib and infigratinib are more potent against FGFR1–3 but less selective for FGFR4 [1]. Rogaratinib's weaker FGFR4 inhibition (IC50 201 nM) relative to other isoforms is a quantifiable differentiator that may influence efficacy and toxicity in FGFR4-driven models.
| Evidence Dimension | Biochemical kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | FGFR1: 11.2 nM; FGFR2: <1 nM; FGFR3: 18.5 nM; FGFR4: 201 nM |
| Comparator Or Baseline | Erdafitinib: FGFR1 1.2 nM, FGFR2 2.5 nM, FGFR3 3.0 nM, FGFR4 5.7 nM; Pemigatinib: FGFR1 0.4 nM, FGFR2 0.5 nM, FGFR3 1.2 nM, FGFR4 30 nM; Infigratinib: FGFR1 0.9 nM, FGFR2 1.4 nM, FGFR3 0.9 nM, FGFR4 60 nM |
| Quantified Difference | Rogaratinib FGFR2 IC50 <1 nM (most potent among comparators); Rogaratinib FGFR4 IC50 201 nM vs. Erdafitinib 5.7 nM (~35-fold weaker FGFR4 inhibition) |
| Conditions | In vitro radiometric kinase activity assays |
Why This Matters
Researchers studying FGFR2-driven tumors may select rogaratinib for its sub-nanomolar FGFR2 potency, while studies requiring FGFR4-sparing profiles can leverage rogaratinib's 35-fold weaker FGFR4 inhibition relative to erdafitinib.
- [1] Kommalapati A, et al. FGFR inhibitors in oncology: Insight on the management of toxicities and future directions. Int J Mol Sci. 2021;22(1):47. Table 1. View Source
